molecular formula C26H24N6O3 B10867335 2-{1-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione

2-{1-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10867335
M. Wt: 468.5 g/mol
InChI Key: QZJMSCUBAFMPQT-UHFFFAOYSA-N
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Description

2-{1-[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-METHYLPROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-METHYLPROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the furylmethyl group: This step often involves a substitution reaction where a furylmethyl group is introduced to the core structure.

    Attachment of the isoindole-1,3(2H)-dione moiety: This final step usually involves a condensation reaction to attach the isoindole-1,3(2H)-dione group to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-{1-[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-METHYLPROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

2-{1-[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-METHYLPROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Uses in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-METHYLPROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These interactions can modulate various pathways within cells, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-{1-[7-(2-FURYLMETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-2-METHYLPROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds might include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, each with their own distinct properties and applications.

Properties

Molecular Formula

C26H24N6O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[1-[10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-2-methylpropyl]isoindole-1,3-dione

InChI

InChI=1S/C26H24N6O3/c1-14(2)21(32-25(33)18-9-5-6-10-19(18)26(32)34)22-28-24-20-15(3)16(4)30(12-17-8-7-11-35-17)23(20)27-13-31(24)29-22/h5-11,13-14,21H,12H2,1-4H3

InChI Key

QZJMSCUBAFMPQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(C(C)C)N4C(=O)C5=CC=CC=C5C4=O)CC6=CC=CO6)C

Origin of Product

United States

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